Methyl 2-methyl-5-phenylthiazole-4-carboxylate
Description
Methyl 2-methyl-5-phenylthiazole-4-carboxylate (CAS: 133415-15-3) is a thiazole derivative with the molecular formula C₁₂H₁₁NO₂S and a molecular weight of 233.29 g/mol . Its structure features a thiazole core substituted with a methyl group at position 2, a phenyl ring at position 5, and a methyl ester at position 4 (Figure 1). Key physical properties include a melting point of 265–266°C, a predicted boiling point of 380.7°C, and a density of 1.217 g/cm³ . The compound’s stability and aromaticity arise from its conjugated thiazole ring and hydrophobic phenyl substituent, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-13-10(12(14)15-2)11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSNIVMZHJOKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-phenylthiazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methylthiazole-4-carboxylic acid with phenylmagnesium bromide, followed by esterification with methanol . The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as tetrabutylammonium iodide, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-phenylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 2-methyl-5-phenylthiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-phenylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Thiazole derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
- The target compound’s high melting point (265–266°C ) suggests strong crystal lattice interactions, likely due to π-π stacking of the phenyl group and dipole interactions from the ester .
- Analogs with polar groups (e.g., -NH₂, -OH) are predicted to have higher solubility in aqueous media compared to the hydrophobic target compound .
Analytical Characterization
- Spectroscopy :
- Chromatography: HPLC retention times vary with substituent polarity; e.g., hydroxyl or amino groups reduce retention compared to hydrophobic analogs .
Biological Activity
Methyl 2-methyl-5-phenylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The specific substitution pattern on the thiazole ring imparts unique chemical and biological properties, making it a versatile scaffold for drug development. Its molecular formula is , with a molecular weight of approximately 225.27 g/mol.
This compound interacts with specific molecular targets and pathways. The thiazole ring can modulate the activity of enzymes and receptors, leading to the activation or inhibition of biochemical pathways. Notably, it has been shown to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition disrupts the formation of the peptidoglycan layer in bacteria, resulting in cell lysis and death.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. Some notable findings include:
- Staphylococcus epidermidis
- Pseudomonas aeruginosa
- Candida glabrata
- Candida albicans
In vitro studies have demonstrated that this compound possesses minimum inhibitory concentrations (MICs) in the sub-micromolar range against these pathogens, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
The compound has also shown promising anticancer properties. In studies involving various cancer cell lines, including K562 (human leukemia), it exhibited cytotoxic effects with IC50 values ranging from 0.09 to 0.49 μM . Derivatives of this compound have been synthesized and tested against colorectal cancer models, demonstrating significant cytotoxicity.
Case Study: Antitumor Activity in Colorectal Cancer
In a study focusing on colorectal cancer, derivatives of this compound were evaluated for their antitumor effects. Molecular modeling studies indicated strong interactions with beta-catenin, a critical protein involved in cancer progression. These derivatives showed significant cytotoxicity against colorectal cancer cell lines, underscoring their therapeutic potential .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus epidermidis | Sub-micromolar |
| Pseudomonas aeruginosa | Sub-micromolar | |
| Candida glabrata | Sub-micromolar | |
| Candida albicans | Sub-micromolar | |
| Anticancer | K562 (human leukemia) | 0.09 - 0.49 μM |
| Colorectal cancer cell lines | Significant cytotoxicity |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties suggest good absorption and distribution within biological systems; however, the safety profile remains under investigation. Preliminary studies indicate that lower dosages exhibit significant antimicrobial and cytotoxic activities without severe adverse effects .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-methyl-5-phenylthiazole-4-carboxylate?
A multi-step approach is typically employed:
- Step 1 : Condensation of a phenyl-substituted thioamide with methyl acetoacetate to form the thiazole core.
- Step 2 : Esterification or carboxylation at the 4-position using reagents like SOCl₂/MeOH (as in Scheme 1 of ).
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Key parameters include temperature control (60–110°C) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Data collection : Use a single-crystal diffractometer (Mo/Kα radiation).
- Structure solution : Employ direct methods in SHELXS or SHELXD for phase determination .
- Refinement : SHELXL for least-squares refinement against F² data, with anisotropic displacement parameters for non-H atoms .
- Visualization : ORTEP-3 for generating thermal ellipsoid plots to assess bond angles/geometry .
Q. What analytical techniques confirm the purity and identity of this compound?
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (95% purity threshold) .
- LC-MS : Electrospray ionization (ESI) to confirm molecular weight ([M+H]⁺ peak) .
- NMR : ¹H/¹³C spectra in DMSO-d₆ or CDCl₃ to verify substituent integration and coupling patterns (e.g., thiazole C-H at δ 7.5–8.5 ppm) .
Q. What safety protocols are critical during experimental handling?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 warnings) .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
Advanced Research Questions
Q. How can hydrogen bonding networks in the crystal lattice be systematically analyzed?
- Graph set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) .
- Software tools : Mercury (CCDC) for visualizing and quantifying intermolecular contacts using Hirshfeld surfaces . Example: A study on analogous thiazoles revealed C=O···H-N interactions stabilizing layered packing .
Q. What strategies resolve discrepancies between computational and experimental NMR data?
- DFT optimization : Re-optimize gas-phase geometries (B3LYP/6-311+G(d,p)) to account for solvent effects (PCM model) .
- Advanced NMR : Use HSQC/HMBC to assign ambiguous signals, particularly for aromatic protons in crowded regions .
Q. How can reaction conditions be optimized to suppress by-products during synthesis?
- Design of Experiments (DoE) : Vary catalyst loading (e.g., Pd from 2–5 mol%), temperature (80–120°C), and solvent polarity (toluene vs. DMF) to maximize yield .
- In-situ monitoring : ReactIR or LC-MS to track intermediate formation and adjust reagent stoichiometry .
Q. How do substituent variations on the thiazole ring affect electronic properties?
- Hammett analysis : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and measure rate constants for reactions like hydrolysis .
- XRD comparisons : Analyze bond lengths (e.g., C-S in thiazole) to correlate substituent effects with resonance stabilization .
Q. What challenges arise in polymorph screening, and how are they addressed?
- Crystallization screens : Use solvent/antisolvent combinations (e.g., ethanol/water) to nucleate different forms.
- SC-XRD/PXRD : Identify polymorphs via unit cell metrics; thermal analysis (DSC/TGA) to assess stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

